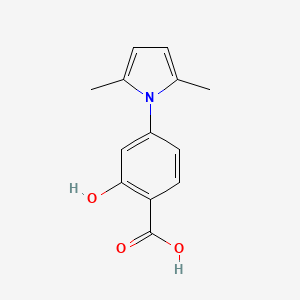

4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid

CAS No.: 313701-93-8

Cat. No.: VC1979035

Molecular Formula: C13H13NO3

Molecular Weight: 231.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 313701-93-8 |

|---|---|

| Molecular Formula | C13H13NO3 |

| Molecular Weight | 231.25 g/mol |

| IUPAC Name | 4-(2,5-dimethylpyrrol-1-yl)-2-hydroxybenzoic acid |

| Standard InChI | InChI=1S/C13H13NO3/c1-8-3-4-9(2)14(8)10-5-6-11(13(16)17)12(15)7-10/h3-7,15H,1-2H3,(H,16,17) |

| Standard InChI Key | WAYCNXGAKFXIKA-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(N1C2=CC(=C(C=C2)C(=O)O)O)C |

| Canonical SMILES | CC1=CC=C(N1C2=CC(=C(C=C2)C(=O)O)O)C |

Introduction

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid is a heterocyclic organic compound characterized by a pyrrole ring substituted with methyl groups and a hydroxybenzoic acid moiety. This compound has garnered attention in pharmaceutical and biochemical research due to its unique structural features and diverse biological activities. Below is a detailed analysis of its properties, applications, and research findings.

Molecular Formula and Key Identifiers

Structural Features

-

Pyrrole ring: Substituted with methyl groups at positions 2 and 5.

-

Hydroxybenzoic acid moiety: Provides acidity and hydrogen-bonding capacity.

Biological Activities and Research Findings

Anti-Virulence Activity Against Mycobacterium tuberculosis

-

Target: Protein tyrosine phosphatase PtpA, critical for disrupting phagosome acidification and maturation in host cells .

-

Mechanism: Inhibits PtpA activity, impairing bacterial survival in macrophages .

Enhancement of Monoclonal Antibody (mAb) Production

-

Application: Used in recombinant Chinese hamster ovary (CHO) cell cultures to boost mAb yields .

-

Mechanism:

Key Findings from Fed-Batch Cultures

| Parameter | Effect of Compound | Fold Change vs. Control |

|---|---|---|

| mAb Titer | Increased | 1.5–2.2× |

| Cell-Specific Productivity | Enhanced | 2.2× |

| Viability | Maintained (>80%) | — |

Structure-Activity Relationship (SAR)

-

Active Moiety: 2,5-Dimethylpyrrole is critical for bioactivity .

-

Inactive Derivatives: Pyrrole, 2,5-dimethylpyrrolidine, and alkylated pyrroles showed no significant effects .

Applications in Research and Industry

Pharmaceutical Development

-

Antibacterial Agents: Potential lead compound for tuberculosis therapeutics .

-

Biomanufacturing: Enhances mAb production in industrial cell cultures .

Synthetic Chemistry

-

Building Block: Used to synthesize complex molecules (e.g., benzamide derivatives) .

-

Material Science: Explored for optical/electronic materials due to conjugated π-system .

Pharmacokinetic Predictions

-

GI Absorption: High.

-

BBB Permeability: Yes.

| Supplier | Catalog Number | Quantity | Price |

|---|---|---|---|

| Santa Cruz Biotechnology | sc-314230 | 500 mg | $1,632 |

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume